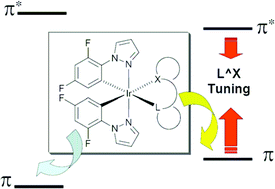Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†
Dalton Transactions Pub Date: 2007-03-23 DOI: 10.1039/B700998D
Abstract
We report the preparation of a series of new heteroleptic Ir(III) metal complexes chelated by two cyclometalated 1-(2,4-difluorophenyl)pyrazole


Recommended Literature
- [1] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [2] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [3] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
- [4] Pyridine imines as ligands in luminescent iridium complexes†
- [5] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [6] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [7] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [8] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [9] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [10] Gas sensing with heterostructures based on two-dimensional nanostructured materials: a review










